N-Acetylphytosphingosine
Description
Structure
2D Structure
Properties
CAS No. |
21830-28-4 |
|---|---|
Molecular Formula |
C20H41NO4 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]acetamide |
InChI |
InChI=1S/C20H41NO4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19(24)20(25)18(16-22)21-17(2)23/h18-20,22,24-25H,3-16H2,1-2H3,(H,21,23)/t18-,19+,20-/m0/s1 |
InChI Key |
SZUJJDLBXJCDNT-ZCNNSNEGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)C)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(CO)NC(=O)C)O)O |
Other CAS No. |
21830-28-4 |
Synonyms |
N-acetylphytosphingosine NAPS compound |
Origin of Product |
United States |
Biosynthesis and Heterologous Production of Phytosphingosine Acetamide
Endogenous Biosynthetic Pathways
The creation of acetylated phytosphingosine (B30862) derivatives in nature is a multi-step process involving precursor synthesis and subsequent enzymatic modifications.
Origin from Phytosphingosine Precursors
The next crucial step is the conversion of dihydrosphingosine to phytosphingosine by the enzyme sphingosine (B13886) C4-hydroxylase. nih.gov This hydroxylation adds a hydroxyl group at the C-4 position, a defining feature of phytosphingosine. libretexts.org Phytosphingosine then serves as the direct precursor for the acetylation reactions that lead to various acetylated forms. nih.gov
Enzymatic Acetylation Mechanisms
The acetylation of phytosphingosine is a sophisticated enzymatic process involving specific acetyltransferases that attach acetyl groups to the phytosphingosine molecule at different positions. This process is particularly well-studied in the context of tetraacetyl phytosphingosine (TAPS) production by the yeast Wickerhamomyces ciferrii. nih.govresearchgate.net
Research has identified two key enzymes, Sli1p and Atf2p, as the catalysts for the acetylation of phytosphingosine in W. ciferrii. nih.govresearchgate.net These enzymes are encoded by genes that show similarity to those found in Saccharomyces cerevisiae. nih.govresearchgate.net
Studies involving the targeted removal (ablation) of the genes encoding these enzymes have demonstrated their critical roles. nih.govresearchgate.net The deletion of the SLI1 gene resulted in an almost complete disappearance of tri- and tetraacetyl phytosphingosines. nih.govresearchgate.net Conversely, the loss of the ATF2 gene led to a significant, 15-fold increase in the accumulation of triacetyl phytosphingosine, indicating its role in the final acetylation step. nih.govresearchgate.net
The formation of fully acetylated phytosphingosine, such as TAPS, involves a concerted and sequential action of both O-acetylation (attachment of an acetyl group to a hydroxyl group) and N-acetylation (attachment of an acetyl group to an amino group). nih.govnih.gov
The enzyme Sli1p is responsible for the initial O- and N-acetylation of phytosphingosine. nih.govresearchgate.net This action produces triacetyl phytosphingosine. nih.govresearchgate.net Following this, the alcohol acetyltransferase Atf2p catalyzes the final O-acetylation step, adding the fourth acetyl group to yield tetraacetyl phytosphingosine. nih.govresearchgate.net This discovery has also broadened the known substrate range for Atf2p. nih.gov
Role of Specific Acetyltransferases (e.g., Sli1, Atf2)
Microbial Fermentation Strategies for Industrial Production
The primary method for industrially obtaining phytosphingosine is through the deacetylation of tetraacetyl phytosphingosine (TAPS) produced via microbial fermentation. nih.gov
Selection and Optimization of Microbial Strains (e.g., Wickerhamomyces ciferrii formerly Hansenula ciferrii)
The yeast Wickerhamomyces ciferrii (previously known as Hansenula ciferrii or Pichia ciferrii) is the only known microorganism that naturally produces and secretes TAPS, making it invaluable for industrial applications. nih.govfrontiersin.org Wild-type strains, such as NRRL Y-1031, produce TAPS as a secondary metabolite. researchgate.net
Significant research has focused on enhancing TAPS production in W. ciferrii through various optimization strategies:
Mutagenesis: Techniques like exposing the yeast to gamma-ray irradiation have been used to create mutant strains with significantly higher TAPS yields. frontiersin.org For instance, the mutant strain 736 produced up to 9.1 g/L of TAPS in batch fermentation compared to 1.7 g/L from the wild type. frontiersin.org
Genetic Engineering: Metabolic engineering has been a key strategy to boost production. This includes overexpressing the genes for key enzymes in the sphingolipid biosynthesis pathway, such as serine palmitoyltransferase (LCB1 and LCB2) and the acetyltransferases (SLI1 and ATF2). bbe.or.kr Another successful approach has been to block competing pathways, such as deleting the LCB4 gene, which encodes a kinase that phosphorylates long-chain bases, thereby diverting more precursors towards TAPS synthesis. bbe.or.krnih.gov
High-Throughput Screening: Advanced screening methods, like fluorescence-activated cell sorting (FACS), have been developed to rapidly identify and isolate high-producing mutant strains from large libraries. kribb.re.kr This has led to the isolation of strains like M40, which achieved a production yield of 5.114 g/L of ceramide precursors when molasses was used as a carbon source. kribb.re.kr
Fermentation Optimization: The choice of carbon source also plays a role in TAPS yield.
| Carbon Source | Biomass (g/L) | TAPS Yield (g/L) |
| Glycerol | 55 | 6.2 |
| Glucose | 60 | 4.8 |
| Data adapted from patent WO1994010131A1, as cited in a 2023 study. |
Through these combined strategies, engineered strains of W. ciferrii have achieved TAPS titers as high as 20 g/L in high-density fermentation. bbe.or.kr
Metabolic Engineering Approaches for Yield Enhancement
The industrial-scale production of phytosphingosine and its derivatives is often reliant on the fermentation of the yeast Wickerhamomyces ciferrii (formerly known as Pichia ciferrii). This yeast naturally produces and secretes large quantities of tetraacetyl phytosphingosine (TAPS), which serves as a key precursor for phytosphingosine acetamide (B32628). frontiersin.orgbohrium.com To improve the economic feasibility of this process, significant research has focused on the metabolic engineering of W. ciferrii to enhance TAPS yield.
These engineering strategies aim to increase the metabolic flux towards sphingolipid biosynthesis by manipulating key enzymatic and regulatory steps in the pathway. A multi-faceted approach, combining the overexpression of crucial enzymes with the disruption of competing pathways, has proven effective in boosting TAPS production. frontiersin.orgfrontiersin.org
Overexpression of Key Enzymes in the Sphingolipid Pathway (e.g., Serine Palmitoyltransferase)
A primary strategy for enhancing TAPS production is the overexpression of rate-limiting enzymes in the sphingolipid biosynthetic pathway. Serine palmitoyltransferase (SPT) is a critical enzyme that catalyzes the initial and rate-limiting step in sphingolipid biosynthesis: the condensation of L-serine and palmitoyl-CoA. nih.govbiorxiv.org Overexpression of the SPT subunits, Lcb1 and Lcb2, in P. ciferrii has been shown to significantly increase the metabolic flux towards TAPS. frontiersin.org
Further enhancements have been achieved by overexpressing other key enzymes. For instance, the overexpression of a phosphorylation-insensitive mutant of acetyl-CoA carboxylase (ACC1), a key enzyme in fatty acid biosynthesis, resulted in a 2.4-fold increase in TAPS production. frontiersin.orgresearchgate.net Additionally, the overexpression of the C4-hydroxylase Syr2, which converts sphinganine (B43673) to phytosphingosine, has been shown to reduce the accumulation of the intermediate triacetylated sphinganine (TriASa) and further improve the final TAPS yield. frontiersin.org
Genetic engineering efforts have also focused on blocking pathways that compete for precursors or degrade intermediates. For example, deleting the LCB kinase gene PcLCB4, which is responsible for the phosphorylation of sphingoid long-chain bases, led to a 78% increase in TAPS production. frontiersin.org Similarly, the deletion of genes encoding L-serine hydroxymethyltransferases (SHM1 and SHM2) and L-serine deaminase (CHA1), which are involved in L-serine degradation, resulted in a threefold increase in TAPS production compared to the parent strain. frontiersin.org
The following table summarizes the impact of various metabolic engineering strategies on TAPS production in W. ciferrii:
| Metabolic Engineering Strategy | Key Gene(s)/Enzyme(s) Targeted | Observed Effect on TAPS Production | Reference |
|---|---|---|---|
| Overexpression of Serine Palmitoyltransferase Subunits | Lcb1, Lcb2 | Increased TAPS production | frontiersin.org |
| Overexpression of Acetyl-CoA Carboxylase (mutant) | ACC1S26A-S1161A | 2.4-fold increase in TAPS production | frontiersin.orgresearchgate.net |
| Overexpression of C4-Hydroxylase | Syr2 | Reduced TriASa byproduct, improved TAPS production | frontiersin.org |
| Deletion of LCB Kinase | PcLCB4 | 78% increase in TAPS production | frontiersin.org |
| Deletion of L-serine Degradation Pathway Genes | SHM1, SHM2, CHA1 | 3-fold increase in TAPS production | frontiersin.org |
Downstream Processing and Purification Challenges in Fermentation
The typical downstream process for TAPS involves several stages. Initially, the yeast cells are harvested from the culture medium, commonly through centrifugation. The TAPS is then extracted from both the cell biomass and the supernatant. A common method involves solvent extraction using a mixture of methanol (B129727) and ethyl acetate (B1210297).
The crude extract obtained from this initial step contains various impurities that need to be removed to achieve the desired purity. Purification is often accomplished through recrystallization from a solvent such as petroleum ether. This process may need to be repeated to achieve pharmaceutical-grade purity. The complexity of the mixture and the need for high-purity end products make the downstream process a significant factor in the economic viability of TAPS production. celignis.com
Key challenges in the downstream processing of fermented TAPS include:
Low product concentration: Requires processing large volumes of fermentation broth.
Complex mixture of byproducts: Necessitates multiple purification steps.
Time-intensive processes: Chromatographic methods, if required, can be time-consuming. smolecule.com
Chemical Synthesis Methodologies
Chemical synthesis offers an alternative route to phytosphingosine acetamide, providing a means to produce this compound and its analogs. These methods often involve the direct modification of a phytosphingosine backbone.
Direct Acetylation Techniques and Stereoisomeric Considerations
Phytosphingosine acetamide can be synthesized through the direct acetylation of phytosphingosine. This typically involves reacting phytosphingosine with an acetylating agent, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base catalyst like pyridine.
A critical consideration in the chemical synthesis of phytosphingosine derivatives is stereochemistry. Phytosphingosine has multiple chiral centers, and its biological activity is often dependent on a specific stereoisomeric form. google.com The phytosphingosine derived from the fermentation of Hansenula ciferrii is the D-D-erythro isomer, which is the same stereoisomer found in human skin. google.comgoogle.com Chemical synthesis methods, however, can sometimes lead to the formation of a mixture of stereoisomers. google.comgoogle.com This necessitates subsequent separation steps, such as chromatography, to isolate the desired stereoisomer, which can add to the complexity and cost of the process.
The synthesis of specific stereoisomers of phytosphingosine and its derivatives has been a significant area of research in organic chemistry, with numerous strategies developed to achieve stereocontrol. researchgate.netresearchgate.net
Comparative Analysis of Synthetic Routes: Scalability and Purity Aspects
Both biosynthetic and chemical synthesis routes to phytosphingosine acetamide have their own merits and drawbacks, particularly concerning scalability and the purity of the final product.
| Aspect | Biosynthesis (Fermentation) | Chemical Synthesis | Reference |
| Stereospecificity | High (produces the desired D-D-erythro isomer) | Can produce mixtures of stereoisomers, requiring separation | google.comgoogle.com |
| Scalability | Generally considered scalable for industrial production | Can be challenging and costly to scale up, especially for complex multi-step syntheses | google.comotago.ac.nz |
| Purity | Requires extensive downstream processing to remove byproducts and achieve high purity | Purity can be high, but the removal of stereoisomeric impurities can be difficult | celignis.com |
| Cost-effectiveness | Can be cost-effective, especially with metabolically engineered strains | Can be expensive due to the cost of starting materials, reagents, and purification | google.com |
| Byproducts | Generates biological byproducts from the fermentation process | Can generate chemical waste from reagents and solvents |
Structural Elucidation and Advanced Analytical Techniques for Phytosphingosine Acetamide
Spectroscopic Characterization Methods
Spectroscopic techniques are fundamental in providing detailed information about the molecular framework of phytosphingosine (B30862) acetamide (B32628).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Bond Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a powerful tool for the structural validation of phytosphingosine acetamide. It provides critical insights into the connectivity of atoms and the stereochemical arrangement of the molecule.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in phytosphingosine acetamide are indicative of their functionalization. For example, the carbonyl carbon of the acetamide group will have a characteristic downfield shift. researchgate.net The carbons of the long alkyl chain will appear in the upfield region of the spectrum, and those bonded to hydroxyl groups will have distinct shifts that aid in confirming the trihydroxy structure of the phytosphingosine backbone. The stereochemistry of the molecule influences the precise chemical shifts, allowing for the determination of the relative configuration of the chiral centers.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in Phytosphingosine Acetamide
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Acetamide | N-H | ~8.0-9.0 |
| Acetamide | C=O | ~164 |
| Acetamide | CH₃ | ~2.0 |
| Phytosphingosine Backbone | CH-OH | ~3.5-4.5 |
| Phytosphingosine Backbone | CH-NH | ~4.0-5.0 |
| Phytosphingosine Backbone | CH₂-OH | ~3.5-4.0 |
| Alkyl Chain | CH₂ | ~1.2-1.4 |
| Alkyl Chain | CH₃ | ~0.8-0.9 |
Note: These are estimated values and can vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity Confirmation
High-Resolution Mass Spectrometry (HRMS) is indispensable for unequivocally confirming the molecular identity of phytosphingosine acetamide by providing a highly accurate mass measurement of the molecule. mdpi.com This technique allows for the determination of the elemental composition of the parent ion, which helps to distinguish it from other compounds with the same nominal mass.
When analyzed by HRMS, phytosphingosine acetamide will produce a protonated molecule [M+H]⁺ in positive ion mode. The high resolution of the instrument enables the differentiation of fragment ions with very small mass differences. Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern. For ceramides (B1148491) with a phytosphingosine backbone, common fragment ions corresponding to the loss of water molecules and cleavage of the amide bond are observed. researchgate.netresearchgate.net For example, fragmentation of the phytosphingosine moiety often results in a triplet of product ions. researchgate.net The observation of these specific fragment ions provides definitive structural confirmation.
Table 2: Key HRMS Data for Phytosphingosine Acetamide
| Parameter | Value |
| Molecular Formula | C₂₀H₄₁NO₄ |
| Molecular Weight | 359.55 g/mol thegoodscentscompany.com |
| Common Adducts (Positive Ion Mode) | [M+H]⁺, [M+Na]⁺ |
| Key Fragment Ions (m/z) | Corresponding to phytosphingosine moiety and loss of water researchgate.netresearchgate.net |
Chromatographic Separation and Lipidomic Profiling
Chromatographic techniques are essential for separating phytosphingosine acetamide from complex mixtures and for its quantification in lipidomic studies.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Species Resolution
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely used and powerful technique for the analysis of ceramides and other lipids. koreascience.kr It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.gov This is particularly useful for resolving different ceramide species that may be present in a sample. koreascience.kr
In a typical LC-MS setup for lipid analysis, a reversed-phase column is often employed. nih.gov The mobile phase usually consists of a mixture of organic solvents like methanol (B129727) or acetonitrile (B52724) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency. koreascience.krnih.gov The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of lipids based on their polarity and chain length. The mass spectrometer then detects and quantifies the eluting compounds.
Hydrophilic Interaction Liquid Chromatography (HILIC) Applications in Polar Lipid Analysis
Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative and increasingly popular chromatographic technique for the separation of polar compounds like phytosphingosine acetamide. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, such as acetonitrile. This setup is particularly advantageous for retaining and separating polar analytes that have little or no retention on traditional reversed-phase columns. nih.gov
In HILIC, a water-enriched layer is formed on the surface of the polar stationary phase, and the separation is based on the partitioning of the analyte between this layer and the bulk mobile phase. This makes HILIC an excellent choice for the analysis of polar lipids. The use of HILIC coupled with mass spectrometry (HILIC-MS) has been successfully applied to the analysis of sphingolipids, including those containing phytosphingosine. nih.gov The high organic content of the mobile phase in HILIC can also enhance the ionization efficiency in the mass spectrometer, leading to improved sensitivity.
Table 3: Comparison of Chromatographic Techniques for Phytosphingosine Acetamide Analysis
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Advantages for Phytosphingosine Acetamide Analysis |
| LC-MS (Reversed-Phase) | Non-polar (e.g., C18) | Polar (e.g., Methanol/Water) | Partitioning based on hydrophobicity | Good for separating based on alkyl chain length. koreascience.kr |
| HILIC-MS | Polar (e.g., Silica, Amino) | Non-polar (e.g., Acetonitrile/Water) | Partitioning into an aqueous layer on the stationary phase | Ideal for retaining and separating polar lipids. nih.gov Can provide enhanced MS sensitivity. |
Cellular and Molecular Mechanisms of Action of Phytosphingosine Acetamide
Interactions with Cellular Lipid Matrices
Phytosphingosine (B30862) acetamide's structure allows it to effectively integrate into and influence the lipid bilayers of cell membranes. This interaction is fundamental to its biological activity, impacting membrane fluidity, structure, and barrier function. biosynth.comcymitquimica.com
Integration within Lipid Bilayers and Membranes
As a bioactive lipid derivative, phytosphingosine acetamide (B32628) readily integrates into the lipid matrix of the skin. biosynth.comcymitquimica.com Its structure, featuring a long hydrocarbon chain and a polar headgroup with an acetylated amine, facilitates its insertion into lipid bilayers. The acetylation of the amino group alters its solubility and may enhance its interactions with the lipid environment compared to its non-acetylated precursor, phytosphingosine. This integration is a key aspect of its mechanism, allowing it to influence cellular processes related to skin health and barrier function directly. biosynth.com The presence of the C4-hydroxyl group on the phytosphingosine backbone is crucial, as it affects lipid packing and hydrogen bonding networks within the membrane. nih.govresearchgate.net Studies on related phytoceramides (phytosphingosine linked to a fatty acid) show they form strong hydrogen bonds and highly thermostable domains within model membranes. nih.govacs.org
Modulation of Membrane Fluidity and Structure
The integration of phytosphingosine acetamide and related sphingolipids can significantly modulate the physical properties of cell membranes. Membrane fluidity is a critical parameter for cellular function, and it is influenced by lipid composition, including acyl-chain length and saturation. nih.gov The C4-hydroxyl group of the phytosphingosine base in ceramides (B1148491) has been shown to decrease the proportion of highly ordered orthorhombic chain packing in model stratum corneum lipid membranes. nih.govresearchgate.net This alteration in packing can lead to changes in membrane permeability. For instance, phytoceramides with long acyl chains have been observed to increase the permeability of model lipid membranes compared to other ceramide types. nih.gov While specific data on phytosphingosine acetamide is limited, the behavior of its parent molecule, phytosphingosine, suggests that its derivatives play a role in the structural organization and function of the skin's lipid barrier. mdpi.com The interplay between different lipid components, such as ceramides, cholesterol, and free fatty acids, is essential for maintaining optimal membrane structure and function. researchgate.netnih.gov
| Sphingoid Base Type | Key Structural Feature | Effect on Membrane Packing | Impact on Permeability of Model Membranes | Reference |
|---|---|---|---|---|
| Phytosphingosine | C4-hydroxyl group | Decreases orthorhombic chain packing | Increases permeability (with long acyl chains) | nih.gov |
| Sphingosine (B13886) | C4-trans-double bond | Promotes more ordered packing compared to phytosphingosine | Lower permeability compared to phytoceramides | nih.gov |
| Dihydrosphingosine | Saturated backbone | Allows for tight packing | Generally low permeability | nih.gov |
Influence on Sphingolipid Metabolism and Homeostasis
Regulation of Ceramide Synthesis Pathways
One of the key actions of phytosphingosine acetamide involves the modulation of ceramide synthesis. biosynth.comcymitquimica.com Its parent compound, phytosphingosine, is a direct precursor for the synthesis of phytoceramides. nih.gov Exogenous application of phytosphingosine to cultured human keratinocytes has been shown to dramatically increase the biosynthesis of ceramide NP (composed of a non-hydroxy fatty acid and a phytosphingosine base). nih.gov This increase is attributed to the enhanced expression of several genes crucial for ceramide production, including dihydroceramide (B1258172) C4-desaturase (DES2), which converts dihydroceramide into phytoceramide. nih.gov N-acetyl-phytosphingosine, which is structurally analogous to phytosphingosine acetamide, is also involved in the biosynthesis of ceramides within the skin. google.com The availability of phytosphingosine, which can be generated from tetraacetylphytosphingosine (B11937273) (TAPS) through deacetylation, is a rate-limiting step in the production of certain ceramides. nih.govgoogle.com
Impact on Sphingoid Base Levels and Turnover
| Enzyme | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|
| Dihydroceramide C4-desaturase (DES2) / Sphingosine C4-hydroxylase (SUR2) | Introduces a hydroxyl group at the C4 position of the sphingoid base | Dihydrosphingosine, Dihydroceramide | Phytosphingosine, Phytoceramide | nih.govnih.gov |
| Ceramide Synthase (CerS) | N-acylation of sphingoid bases | Phytosphingosine, Fatty Acyl-CoA | Phytoceramide | libretexts.org |
| Sphingosine Kinase (SphK) | Phosphorylates sphingoid bases | Phytosphingosine | Phytosphingosine-1-Phosphate (P1P) | scilit.comnih.gov |
| Sphingosine Phosphatase (LCB3) | Dephosphorylates sphingoid base phosphates | Phytosphingosine-1-Phosphate (P1P) | Phytosphingosine | nih.gov |
| Sphingoid Base Lyase (DPL1) | Irreversibly degrades phosphorylated sphingoid bases | Phytosphingosine-1-Phosphate (P1P) | Ethanolamine phosphate, Fatty aldehyde | nih.govnih.gov |
Intracellular Signaling Pathway Modulation
Beyond its structural and metabolic roles, phytosphingosine acetamide and its related compounds are bioactive molecules that modulate various intracellular signaling pathways, affecting processes from inflammation to cell survival.
Research has shown that N-acetyl-phytosphingosine can inhibit the carbachol-induced activation of phospholipase D (PLD) without significantly affecting phospholipase C (PLC) in certain cell models. nih.gov This suggests a specific point of intervention in signal transduction pathways. Furthermore, the parent compound, phytosphingosine, has been demonstrated to induce apoptosis in human cancer cells through mechanisms involving the direct activation of caspase 8 and the mitochondrial pathway, including Bax translocation and cytochrome c release. nih.gov It has also been shown to dephosphorylate and inactivate the pro-survival kinase Akt. nih.gov In the context of inflammation, derivatives of phytosphingosine have been synthesized that can ameliorate skin inflammation by inhibiting key signaling pathways such as NF-κB and JAK/STAT in keratinocytes. nih.govresearchgate.net The phosphorylated form, phytosphingosine-1-phosphate, also acts as a signaling molecule, for instance, by regulating gene expression related to mitochondrial respiration in yeast and enhancing drug efflux in fungal cells. researchgate.netembopress.orgnih.gov
Effects on Akt/PI3-Kinase Pathway and Pro-Growth Signal Inhibition (derived from phytosphingosine studies)
While direct studies on phytosphingosine acetamide are limited, research on its precursor, phytosphingosine, provides significant insights into its probable mechanisms of action. Phytosphingosine has been shown to inhibit pro-growth signaling by dephosphorylating Akt, a key component of the PI3-Kinase pathway. nih.gov The PI3K/Akt signaling cascade is crucial for regulating cell proliferation, growth, and survival. mdpi.comnih.gov Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory skin conditions. mdpi.comnih.gov
Studies on human T-cell lymphoma Jurkat cells have demonstrated that phytosphingosine treatment leads to a decrease in phosphorylated Akt. nih.govnih.gov The active form of Akt is phosphorylated at specific sites (Ser473 and Thr308), which enables it to inhibit pro-apoptotic proteins and promote cell survival. nih.gov By inducing dephosphorylation, phytosphingosine effectively inactivates Akt, thereby inhibiting the pro-growth signals it mediates. nih.gov This inactivation of the PI3-kinase/Akt pathway is a critical step in the induction of apoptosis (programmed cell death) by phytosphingosine. nih.gov The dephosphorylation of Akt by phytosphingosine can be partially blocked by protein phosphatase inhibitors, suggesting the involvement of these enzymes in the process. nih.govnih.gov
Furthermore, the inhibition of the PI3K/Akt pathway by phytosphingosine has been linked to the activation of other pro-apoptotic pathways, such as the p38 MAPK pathway. nih.govresearchgate.net This suggests a crosstalk between these signaling cascades, where the suppression of pro-survival signals by phytosphingosine can amplify pro-death signals.
Dephosphorylation of Downstream Kinases (e.g., p70S6k) (derived from phytosphingosine studies)
The inhibitory effects of phytosphingosine on the Akt/PI3-Kinase pathway extend to its downstream targets, notably the 70-kilodalton ribosomal protein S6 kinase (p70S6k). nih.govnih.gov p70S6k is a key kinase involved in the regulation of protein synthesis and cell growth, and its activation is dependent on the PI3K/Akt pathway. nih.govnih.gov
The dephosphorylation of p70S6k serves as a clear indicator of the inhibition of the entire PI3K/Akt/mTOR signaling axis by phytosphingosine. This mechanism underscores the potential of phytosphingosine and its derivatives, like phytosphingosine acetamide, as modulators of critical cellular growth pathways.
Activation of Caspase Cascades (e.g., Caspase-3, Caspase-8, Caspase-9) (derived from phytosphingosine studies)
A significant body of evidence from studies on phytosphingosine points towards its ability to induce apoptosis through the activation of caspase cascades. nih.govnih.govnih.govaacrjournals.org Caspases are a family of proteases that play a central role in the execution of programmed cell death.
Research has shown that phytosphingosine treatment leads to the activation of several key caspases, including caspase-3, caspase-8, and caspase-9. nih.govnih.govaacrjournals.org
Caspase-9 , an initiator caspase, is activated through the mitochondrial apoptotic pathway. nih.govnih.govnih.gov Phytosphingosine induces the release of cytochrome c from the mitochondria into the cytosol, which then triggers the activation of caspase-9. nih.govnih.govnih.gov Studies have shown that caspase-9 activation occurs relatively early in the apoptotic process induced by phytosphingosine. nih.gov
Caspase-8 , another initiator caspase, is typically associated with the death receptor pathway. nih.govaacrjournals.org Interestingly, phytosphingosine appears to activate caspase-8 in a death receptor-independent manner. nih.govaacrjournals.org This direct activation of caspase-8 suggests a unique mechanism of action. nih.gov
Caspase-3 , an effector caspase, is activated by both caspase-8 and caspase-9 and is responsible for cleaving various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. nih.govnih.govaacrjournals.org The activation of caspase-3 is a downstream event following the activation of the initiator caspases. nih.gov
The activation of this caspase cascade ultimately leads to DNA fragmentation and cell death. nih.govnih.govnih.gov Some studies suggest that the activation of caspase-8 by phytosphingosine may be an upstream event that can lead to the activation of the mitochondrial pathway through the cleavage of Bid, a pro-apoptotic Bcl-2 family protein. nih.gov However, other studies have failed to detect Bid cleavage, suggesting that the mitochondrial pathway may be activated independently of caspase-8. nih.govaacrjournals.org
It is important to note that while some studies report significant activation of caspase-8, others have observed only minimal activation, suggesting that the mitochondrial pathway (involving caspase-9) may be the predominant mechanism of phytosphingosine-induced apoptosis in certain cell types. nih.gov
Potential Interactions with Specific Enzymes and Target Specificity (based on acetyl group positioning)
The acetylation of phytosphingosine to form phytosphingosine acetamide introduces an acetyl group to the amino moiety, which can significantly alter its biochemical properties and interactions with cellular targets. This modification can influence its solubility, stability, and ability to interact with lipid bilayers and enzymes.
The positioning of the acetyl group is critical for target specificity. In other molecules, such as PI4KIIIβ inhibitors, the placement of an acetamide group within a hydrophobic pocket determines its specificity. Similarly, the acetylated amino group in phytosphingosine acetamide may enhance its interaction with specific enzymes or lipid structures compared to its non-acetylated precursor.
For instance, the addition of an acetyl group could modulate the activity of enzymes involved in sphingolipid metabolism. In some organisms, specific enzymes catalyze the acetylation of phytosphingosine at different positions. While the precise enzymatic interactions of phytosphingosine acetamide are not fully elucidated, the presence of the acetyl group likely directs its engagement with particular cellular components, potentially leading to a more targeted biological effect than phytosphingosine itself.
Mechanisms of Antimicrobial Activity
Inhibition of Microbial Adherence
Phytosphingosine and its derivatives, including phytosphingosine acetamide, are recognized for their antimicrobial properties. biosynth.comcymitquimica.comlookchem.com One of the key mechanisms underlying this activity is the inhibition of microbial adherence to surfaces. biosynth.comcymitquimica.comnih.gov
Studies have shown that phytosphingosine can significantly reduce the adherence of various bacteria, including P. aeruginosa, to surfaces. researchgate.net This anti-adherence effect is crucial in preventing the formation of biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously difficult to eradicate. nih.gov
The proposed mechanism for this anti-adherent property involves the interaction of the positively charged portion of the phytosphingosine molecule with negatively charged surfaces, such as hydroxyapatite (B223615) in dental applications. nih.gov This binding leaves the hydrophobic portion of the molecule exposed, creating a film that prevents microbial attachment. nih.gov In the context of skin, phytosphingosine integrates into the lipid matrix of the stratum corneum, which could similarly alter the surface properties to be less hospitable for microbial colonization. biosynth.comcymitquimica.com
By inhibiting the initial step of microbial attachment, phytosphingosine acetamide can play a vital role in maintaining a healthy skin microbiome and preventing infections. biosynth.comcymitquimica.com
Metabolic Fate and Biotransformation of Phytosphingosine and Its Acetylated Derivatives
Degradation Pathways of Sphingoid Bases
The breakdown of sphingoid bases is a critical process for recycling cellular components and producing bioactive metabolites. While most fatty acids are degraded through β-oxidation, phytosphingosine (B30862) follows a specialized pathway involving α-oxidation. pnas.orgnih.gov
A key outcome of phytosphingosine metabolism is the production of odd-chain fatty acids, a process that has been elucidated in both yeast and mammalian cells. nih.gov This pathway begins with the phosphorylation of phytosphingosine to phytosphingosine-1-phosphate. pnas.org Subsequently, this phosphorylated intermediate is cleaved, oxidized, and undergoes a series of reactions that ultimately result in the formation of an odd-chain fatty acid, such as pentadecanoic acid (C15:0). pnas.orgnih.gov
The degradation of phytosphingosine (which has a C18 backbone) initially yields 2-hydroxypalmitic acid (a C16 fatty acid) as an intermediate. nih.gov This 2-hydroxy fatty acid is then further metabolized through α-oxidation, a process that removes one carbon atom, to produce a C15 fatty acid. pnas.orgnih.gov This metabolic route represents a significant source of odd-numbered fatty acids within the cell. nih.gov
Table 1: Key Steps in the Degradation of Phytosphingosine to Pentadecanoic Acid
| Step | Reactant | Key Enzyme(s) | Product |
|---|---|---|---|
| Phosphorylation | Phytosphingosine | Sphingosine (B13886) Kinase (SPHK2) | Phytosphingosine-1-phosphate |
| Cleavage | Phytosphingosine-1-phosphate | Sphingosine-1-phosphate Lyase (SPGL1) | 2-hydroxy C16:0-aldehyde |
| Oxidation | 2-hydroxy C16:0-aldehyde | Aldehyde Dehydrogenase (ALDH3A2) | 2-hydroxypalmitic acid (2-OH C16:0-COOH) |
| CoA Addition | 2-hydroxypalmitic acid | Acyl-CoA Synthetase | 2-hydroxy C16:0-CoA |
| C1 Removal | 2-hydroxy C16:0-CoA | 2-hydroxyacyl-CoA Lyase (HACL2) | C15:0-aldehyde |
This table outlines the sequential reactions involved in the conversion of phytosphingosine to an odd-chain fatty acid. pnas.orgnih.gov
Alpha-oxidation is a crucial catabolic pathway for fatty acids that cannot undergo β-oxidation due to branching or, as in this case, the presence of a hydroxyl group at the α-position. molbiolcell.org In mammals, the α-oxidation of 2-hydroxy fatty acids, such as the 2-hydroxypalmitic acid derived from phytosphingosine, occurs in the endoplasmic reticulum and involves three main enzymatic steps. pnas.orgresearchgate.net
First, the 2-hydroxy fatty acid is activated by the addition of Coenzyme A (CoA) to form a 2-hydroxy acyl-CoA. researchgate.net The key step is the cleavage of this molecule between the C1 and C2 carbons by a 2-hydroxyacyl-CoA lyase, with HACL2 being the primary enzyme involved in this process for phytosphingosine-derived substrates. pnas.orgresearchgate.net This reaction yields a fatty aldehyde that is one carbon shorter and formyl-CoA. researchgate.netnih.gov Finally, the fatty aldehyde is oxidized to a carboxylic acid, resulting in an odd-chain fatty acid. pnas.org The gene ALDH3A2, associated with Sjögren-Larsson syndrome, encodes the aldehyde dehydrogenase responsible for this final oxidation step. researchgate.net
In contrast to the multi-step process in mammals, α-oxidation of 2-hydroxy fatty acids in yeast is catalyzed by a single enzyme, the 2-hydroxy fatty acid dioxygenase Mpo1. molbiolcell.orgqmul.ac.uk
Metabolism of Phytosphingosine to Odd-Chain Fatty Acids
Role in Sphingolipid Cycles and Interconversion
Sphingolipid metabolism is a highly dynamic and interconnected network, often referred to as the sphingolipid cycle, allowing for the constant synthesis, breakdown, and interconversion of various sphingolipid species. nih.govresearchgate.net Phytosphingosine and its derivatives are integral components of these cycles.
Phytosphingosine can be generated from sphinganine (B43673) (dihydrosphingosine) through the action of a hydroxylase. mdpi.comlibretexts.org Once formed, phytosphingosine can be acylated by ceramide synthases to produce phytoceramides. nih.govacs.org These phytoceramides can then be further modified to form complex sphingolipids.
Conversely, complex sphingolipids can be broken down to regenerate ceramides (B1148491) and sphingoid bases, including phytosphingosine, in what is known as the salvage pathway. mdpi.com This recycling is essential for maintaining the balance of different sphingolipid species within the cell. nih.gov Furthermore, phytosphingosine can be phosphorylated to phytosphingosine-1-phosphate (P1P), a bioactive signaling molecule. nih.govnih.gov The reversible nature of many of these reactions allows the cell to rapidly modulate the levels of different sphingolipids in response to various stimuli. nih.gov The irreversible cleavage of sphingoid base-1-phosphates by a lyase represents a key exit point from the sphingolipid pool, committing the carbon backbone to degradation and conversion into other lipid types like glycerophospholipids. nih.govcam.ac.uk
Comparative Metabolism with Other Sphingolipids
The metabolism of phytosphingosine shares common pathways with other sphingoid bases like sphingosine and sphinganine, but also possesses distinct features. All three can be phosphorylated, acylated to form ceramides, and serve as backbones for complex sphingolipids. nih.gov The de novo synthesis of all sphingolipids starts with the condensation of serine and palmitoyl-CoA to form 3-ketodihydrosphingosine, which is then reduced to sphinganine. nih.govwikipedia.org
The primary divergence occurs after the formation of sphinganine. In mammals, sphinganine is typically desaturated to form sphingosine, which is then acylated to ceramide. nih.gov In contrast, in yeast and plants, and in certain mammalian tissues, sphinganine is hydroxylated to produce phytosphingosine. libretexts.orgnih.gov This structural difference—a hydroxyl group at C4 in phytosphingosine versus a trans double bond between C4 and C5 in sphingosine—influences their subsequent metabolic fate and the properties of the complex lipids they form. mdpi.com
The degradation pathway is another point of distinction. While all sphingoid base-1-phosphates are substrates for sphingosine-1-phosphate lyase, the initial degradation of phytosphingosine specifically leads to a 2-hydroxy fatty acid, which then enters the α-oxidation pathway to produce odd-chain fatty acids. pnas.orgcam.ac.uk This is a unique consequence of the C4-hydroxyl group of phytosphingosine.
Table 2: Comparison of Major Sphingoid Base Metabolism
| Feature | Phytosphingosine | Sphingosine | Sphinganine |
|---|---|---|---|
| Precursor | Sphinganine | Sphinganine | 3-Ketodihydrosphingosine |
| Key Modifying Reaction | C4-Hydroxylation | C4-C5 Desaturation | Reduction |
| Primary Ceramide Type | Phytoceramide | Ceramide | Dihydroceramide (B1258172) |
| Key Degradation Intermediate | 2-hydroxy fatty acid | Fatty aldehyde (hexadecenal) | Fatty aldehyde (hexadecanal) |
| Unique Degradation Pathway | α-oxidation leading to odd-chain fatty acids | Standard degradation | Standard degradation |
| Phosphorylated Form | Phytosphingosine-1-phosphate | Sphingosine-1-phosphate | Sphinganine-1-phosphate |
This table provides a comparative overview of the metabolic pathways of the three major sphingoid bases. mdpi.comnih.govnih.govcam.ac.uk
Advanced Research Methodologies and Future Research Trajectories for Phytosphingosine Acetamide
Experimental Design and Reproducibility in Preclinical Studies
Ensuring the reproducibility of preclinical research is fundamental to the scientific process, providing the foundation upon which future studies are built. nih.govjpccr.eu The inability to reproduce findings from preclinical studies is a significant issue, often stemming from poor experimental design and inadequate reporting. jpccr.eunih.gov For a compound like Phytosphingosine (B30862) acetamide (B32628), rigorous and transparent research practices are essential to accurately determine its biological functions and potential applications.
Adherence to Reporting Guidelines (e.g., ARRIVE guidelines)
To combat the issue of irreproducibility, guidelines have been developed to improve the transparency and quality of reporting in animal research. nih.gov The ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are a key example, providing a checklist of essential information to include in publications. nih.gov These guidelines are designed to ensure that studies can be properly evaluated, scrutinized, and reproduced.
The ARRIVE guidelines are structured into two main sets: the "ARRIVE Essential 10," which covers the absolute minimum information needed to assess a study's reliability, and the "Recommended Set," which provides additional context. Adherence involves detailing aspects such as the study design, sample size calculation, inclusion and exclusion criteria, randomization methods, and blinding procedures. biocanrx.com For research on Phytosphingosine acetamide, consistent application of these guidelines would facilitate more effective evaluation and comparison of results across different studies, ultimately strengthening the evidence base for the compound's effects. nih.gov Despite widespread endorsement, adherence to these guidelines has been inconsistent, highlighting the need for continued effort from researchers, journals, and funding bodies to improve reporting quality. nih.gov
Standardization of Lipid Extraction Protocols
The analysis of sphingolipids like Phytosphingosine acetamide from complex biological samples is highly dependent on the initial lipid extraction phase. researchgate.netmdpi.com The choice of extraction method is critical as it influences the quantitative yield and representation of different lipid species. researchgate.netnih.gov Several protocols are commonly used, each with specific advantages for different types of lipids.
The "gold standard" methods developed by Folch and Bligh & Dyer utilize a chloroform/methanol (B129727) solvent mixture to separate lipids into an organic phase. mdpi.comnih.gov While effective, these methods have been modified to improve the recovery of specific lipid classes or to use less hazardous solvents. mdpi.comfrontiersin.org For instance, the Matyash method, which uses methyl-tert-butyl ether (MTBE) in place of chloroform, has gained popularity for sphingolipid extraction. frontiersin.org Another approach involves a single-phase extraction with a methanol/chloroform mixture, sometimes followed by alkaline methanolysis to reduce interference from abundant phospholipids. nih.gov Given the structural diversity and varying polarity within the sphingolipidome, from sphingosine-1-phosphate to complex ceramides (B1148491), selecting and standardizing an appropriate extraction protocol is a crucial step for achieving reliable and comparable results in studies of Phytosphingosine acetamide. nih.gov
Table 1: Comparison of Common Lipid Extraction Protocols for Sphingolipid Analysis
| Method | Solvent System | Key Characteristics | Reference |
|---|---|---|---|
| Folch | Chloroform/Methanol (2:1, v/v) | Considered a "gold standard"; uses a large solvent volume relative to the sample; effective for a broad range of lipids. | mdpi.com |
| Bligh & Dyer | Chloroform/Methanol/Water | A modification of the Folch method using a smaller solvent volume; forms a biphasic system to separate lipids. | mdpi.comnih.gov |
| Matyash | Methyl-tert-butyl ether (MTBE)/Methanol | Gaining popularity for sphingolipid analysis; MTBE is less toxic than chloroform; demonstrates good extraction efficiency for major lipid classes. | frontiersin.org |
| Single-Phase Extraction | Methanol/Chloroform (2:1, v/v) | Involves a monophasic extraction followed by optional alkaline methanolysis to remove interfering phospholipids. | researchgate.netnih.gov |
Instrument Calibration and Data Quality Control
Accurate quantification of Phytosphingosine acetamide in biological matrices relies heavily on the performance of analytical instrumentation, typically Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govacs.org To ensure data quality, rigorous instrument calibration and quality control (QC) procedures are indispensable. harvardapparatus.com
Mass spectrometers must be calibrated regularly to ensure the accuracy of mass assignments. harvardapparatus.comchromatographyonline.com This is achieved by infusing a calibration solution containing compounds with known masses that cover the desired analytical range. harvardapparatus.comthermofisher.com For the most demanding high-resolution mass accuracy measurements, a "lock mass" may be used, where a known compound is continuously monitored to correct for any instrument drift during the analysis.
In quantitative studies, the use of internal standards is critical to control for variability during sample preparation, injection, and ionization. Ideally, a stable isotope-labeled version of the analyte, such as a deuterated form of Phytosphingosine acetamide, is used. The instrument response is validated by generating a calibration curve with standards at multiple concentration levels. oup.com Furthermore, QC samples are analyzed periodically throughout an analytical run to monitor the stability and reproducibility of the system. nih.gov These combined practices are essential for generating high-quality, reliable, and reproducible quantitative data in lipidomics research. lipidmaps.org
Methodological Considerations for Bioactivity Assessment
Evaluating the biological activity of Phytosphingosine acetamide requires robust methodologies to generate meaningful and comparable data. This includes the careful determination of bioactivity metrics and the application of appropriate statistical validation.
Comparative Analysis of Half-Maximal Inhibitory Concentration (IC50) Data
The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the functional strength of a compound in inhibiting a specific biological or biochemical function. For Phytosphingosine acetamide, also known as C2 Phytoceramide or N-Acetyl Phytosphingosine (NAPS), IC50 values have been determined in various contexts. caymanchem.comcaymanchem.com
For example, C2 Phytoceramide was found to inhibit formyl peptide-induced oxidant release in suspended polymorphonuclear cells with an IC50 value of 0.38 µM. caymanchem.comcaymanchem.com In the same study, related sphingolipids like sphingosine (B13886) and phytosphingosine were found to be less potent inhibitors in the same assay. ebi.ac.uk It is important to note that IC50 values are highly dependent on the specific experimental conditions, including the cell type, assay duration, and endpoint measured. Therefore, direct comparison of IC50 values across different studies must be done with caution. A standardized approach to data presentation, including detailed methodological descriptions, is necessary for valid comparative analysis.
Table 2: Reported In Vitro Bioactivity of Phytosphingosine Acetamide (C2 Phytoceramide)
| Assay | Cell Type/System | Measured Effect | Result (IC50 / ED50) | Reference |
|---|---|---|---|---|
| Oxidant Release Inhibition | Polymorphonuclear Cells | Inhibition of formyl peptide-induced oxidant release | IC50 = 0.38 µM | caymanchem.comcaymanchem.com |
| Cytotoxicity | Keratinocytes | Induction of cell death (20% viability) | ED50 = 30 µM | caymanchem.comcaymanchem.com |
Statistical Validation in In Vitro and Ex Vivo Models
Commonly used statistical tests include the Student's t-test for comparing two groups and analysis of variance (ANOVA) for comparing multiple groups, often followed by post-hoc tests to identify specific differences. nih.gov For dose-response studies, such as those used to determine IC50 values, nonlinear regression analysis is typically applied to fit the data to a sigmoidal model.
Addressing Contradictory Findings in Phytosphingosine Acetamide Research
Inconsistencies within the body of scientific literature on phytosphingosine acetamide can arise from a multitude of factors. Variations in experimental design, the use of different cell lines, diverse analytical techniques, and differing purity of the compound itself can all contribute to conflicting data on its biological activity. For instance, discrepancies in reported bioactivity can stem from variability in cell culture conditions, such as the lipid content of the serum used, or the specific endpoints chosen for assays. Furthermore, the inherent complexity of sphingolipid analysis, where structurally similar molecules can have different fragmentation patterns in mass spectrometry, presents a significant challenge to accurate quantification and can lead to misleading results if not properly addressed. nih.govacs.org Resolving such contradictions is paramount for establishing a clear understanding of the compound's function and requires the adoption of standardized, rigorous methodological approaches.
Application of Rigorous Methodological Criteria (e.g., FINER criteria)
To enhance the reliability and reproducibility of research, a structured framework like the FINER criteria should be applied when designing studies on phytosphingosine acetamide. FINER is an acronym that represents the essential attributes of a well-formulated research question: Feasible, Interesting, Novel, Ethical, and Relevant. elsevier.comcosmoderma.org
The application of this framework guides researchers to formulate questions that are not only scientifically sound but also practical and impactful, thereby reducing the likelihood of generating ambiguous or contradictory data. elsevier.com
Feasible: Researchers must assess the practicality of their study design. This includes ensuring access to a sufficient number of participants or samples, having the necessary technical expertise for complex lipid analyses, and confirming that the study can be completed within a realistic timeframe and budget. elsevier.com For phytosphingosine acetamide, this involves using standardized cell lines and implementing lipid-depleted media controls to ensure consistency.
Interesting: The research question should be compelling to the investigator, peers, and the broader scientific community. elsevier.com
Novel: A novel study confirms, refutes, or extends previous findings. cosmoderma.org It should contribute new knowledge to the field of sphingolipid science.
Ethical: All research must be ethically sound, subject to review by institutional review boards, and compliant with all relevant regulations. cosmoderma.org
Relevant: The research should have relevance to scientific knowledge, clinical practice, or future research directions. cosmoderma.org For phytosphingosine acetamide, this could involve studies relevant to skin barrier function or other biological pathways.
Adhering to such criteria, alongside standardized protocols like detailing lipid extraction methods and validating findings with multiple, distinct assays (orthogonal assays), can help resolve existing contradictions and prevent future ones.
Emerging Research Directions and Unexplored Biological Functions
While much is known about phytosphingosine acetamide, its full biological potential and the functions of its related derivatives are still emerging fields of study. Current research is expanding to investigate novel acetylated forms, elucidate the precise roles of newly discovered related compounds, and develop more sophisticated models to study their mechanisms of action.
Investigation of Novel Acetylated Sphingolipid Derivatives
The structural backbone of phytosphingosine allows for various chemical modifications, leading to the synthesis of novel acetylated derivatives with potentially unique biological activities. nih.gov Research in this area focuses on creating and characterizing these new molecules to explore their therapeutic and biological potential.
Examples of such investigations include:
Tetraacetyl Phytosphingosine (TAPS): This derivative is a major secreted sphingoid from the yeast Wickerhamomyces ciferrii. Its biosynthesis involves the acetylation of phytosphingosine by specific N/O-acetyltransferases. frontiersin.org
N-acetyl Sphingosine (C2-ceramide): Synthesized from the N-acylation of sphingosine with acetic anhydride (B1165640), this compound has been reported to induce apoptosis and exert anti-proliferative effects in cancer cell lines.
Salicyloyl-phytosphingosine: This compound, formed by combining phytosphingosine with salicylic (B10762653) acid, is being explored as a potential agent for repairing photoaged skin.
The synthesis of these and other novel sphingoid bases is a key endeavor for creating standards needed to explore their metabolism, biophysical properties, and to develop advanced analytical methods for their detection. mdpi.com
Elucidating the Specific Role of 1-O-Acylceramide with Phytosphingosine Backbone
A significant recent development in sphingolipid research has been the identification of a previously unreported phytosphingosine-based 1-O-acylceramide, designated Ceramide ENP (CerENP), in the human stratum corneum. mdpi.comresearchgate.net While 1-O-acylceramides based on sphingosine (CerENS) and sphinganine (B43673) (CerENDS) were known, the existence of one with a phytosphingosine backbone was a new discovery. researchgate.netgoogle.com
The biological function of this class of compounds has been largely unknown, though it was speculated to be important for the multi-lamellar organization of lipids in the skin. mdpi.com A recent human study investigated the effects of a cream containing CerENP combined with Ceramide NP (CerNP). The results demonstrated that the inclusion of a small amount of CerENP significantly boosted the skin barrier functions provided by CerNP. mdpi.comresearchgate.net
The proposed mechanism suggests that the structure of CerENP, which can be likened to an 'anchor bolt', helps to strengthen the lipid lamellar structure of the skin barrier. mdpi.com
Table 1: Summary of Human Study Findings on Ceramide ENP
| Parameter Measured | Outcome with CerNP + CerENP Formulation | Implication |
| Skin Hydration | Increased by 26% compared to CerNP alone. researchgate.net | Enhanced moisture retention in the skin. |
| Stratum Corneum Cohesion | Significantly strengthened. mdpi.comresearchgate.net | Improved structural integrity of the skin's outermost layer. |
This initial research suggests that the combinatorial use of CerENP and CerNP could be a new direction for developing advanced moisturizers. researchgate.net Further investigation is needed to fully elucidate its precise role in lipid lamellar organization. mdpi.com
Advanced In Vitro Model Development for Mechanistic Studies
To delve deeper into the specific mechanisms of phytosphingosine acetamide and its derivatives, researchers are developing and utilizing advanced in vitro models that more closely mimic human physiological conditions.
These models provide controlled environments to study the molecular interactions and cellular effects of these compounds:
In Vitro Multilamellar Lipid Models: These models are constructed using major lipid subclasses found in the stratum corneum, including those with phytosphingosine backbones. They are instrumental in studying how specific lipids, like ω-O-acylceramides, are required for the proper architecture and lamellar phase of the skin barrier. nih.gov
Human Cell Line Models: Specific human cell lines, such as the A549 lung carcinoma and MCF-7 breast adenocarcinoma lines, are used as model systems. These models are employed for mechanistic studies, including the internalization pathways and intracellular trafficking of sphingolipids. ub.edu
Microbial Culture Models: For investigating properties like antifungal activity, panels of various yeasts and moulds are used. This allows for the screening of phytosphingolipid analogues to identify their growth inhibitory profiles and determine their potential as antifungal agents. researchgate.net
Molecular Dynamics Simulations: Alongside wet-lab models, computational approaches like molecular dynamics simulations are used. These simulations can predict how the addition of a specific lipid, such as CerENP, alters the organization and dynamics of the lipid matrix at an atomic level. mdpi.com
Table 2: Overview of Advanced Models for Phytosphingosine Acetamide Research
| Model Type | Application | Research Focus |
| Multilamellar Lipid Models | Skin Barrier Research | Investigating the role of specific sphingolipids in the structural organization of stratum corneum lipids. nih.gov |
| Human Cell Lines (e.g., A549, MCF-7) | Cellular Biology | Studying uptake, trafficking, and mechanistic pathways of sphingolipid probes. ub.edu |
| Microbial Panels (Yeasts, Moulds) | Antifungal Research | Screening for growth inhibitory activity of phytosphingolipid analogues. researchgate.net |
| Molecular Dynamics Simulations | Computational Biophysics | Analyzing the impact of sphingolipids on the molecular organization of lipid membranes. mdpi.com |
Q & A
Q. What are the key structural characteristics of phytosphingosine acetamide, and how are they validated experimentally?
Phytosphingosine acetamide is a sphingolipid derivative characterized by an acetamide group replacing the primary hydroxyl of phytosphingosine. Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for bond connectivity and stereochemistry, coupled with high-resolution mass spectrometry (HRMS) for molecular weight confirmation . For lipidomic studies, liquid chromatography-mass spectrometry (LC-MS) with hydrophilic interaction liquid chromatography (HILIC) columns is recommended to resolve polar lipid species .
Q. What standardized protocols exist for synthesizing phytosphingosine acetamide in laboratory settings?
Synthesis often involves acetylation of phytosphingosine using acetic anhydride under inert conditions. Method optimization includes monitoring reaction kinetics via thin-layer chromatography (TLC) and purifying intermediates via silica gel column chromatography. Detailed protocols are described in analytical chemistry journals, emphasizing reproducibility through stepwise reagent addition and temperature control (e.g., 0–4°C for exothermic reactions) .
Q. Which analytical techniques are most reliable for quantifying phytosphingosine acetamide in biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is the gold standard for quantification in complex samples like cell lysates. Sample preparation requires lipid extraction using Bligh-Dyer or methyl-tert-butyl ether (MTBE) methods to minimize matrix interference. Calibration curves using deuterated internal standards (e.g., d₇-phytosphingosine acetamide) improve accuracy .
Advanced Research Questions
Q. How can researchers address contradictions in reported bioactivity data for phytosphingosine acetamide across different cell lines?
Discrepancies often arise from variability in cell culture conditions (e.g., serum lipid content) or assay endpoints. To resolve this:
Q. What experimental design considerations are critical for studying phytosphingosine acetamide’s role in membrane lipid rafts?
Use fluorescence resonance energy transfer (FRET) or super-resolution microscopy (e.g., STED) to visualize raft incorporation. Include controls with cholesterol depletion (e.g., methyl-β-cyclodextrin) to confirm raft specificity. Quantify phase separation using Laurdan generalized polarization (GP) imaging .
Q. How can researchers optimize phytosphingosine acetamide delivery in vivo while avoiding off-target effects?
Encapsulate the compound in lipid nanoparticles (LNPs) with PEGylation to enhance circulation time. Validate targeting using near-infrared (NIR) probes and ex vivo organ imaging. Dose-response studies with pharmacokinetic (PK) modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) are essential to establish therapeutic windows .
Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data of phytosphingosine acetamide?
Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Report IC₅₀ values with 95% confidence intervals. For heterogeneous responses, apply mixed-effects models or hierarchical Bayesian analysis to account for inter-experiment variability .
Methodological Guidance
- Data Presentation : Use tables to compare IC₅₀ values across studies, ensuring columns include cell type, assay duration, and statistical significance (e.g., p-values from ANOVA with Tukey post-hoc tests) .
- Reproducibility : Adhere to the ARRIVE guidelines for preclinical studies, detailing lipid extraction protocols and instrument calibration parameters .
- Conflict Resolution : For contradictory bioactivity claims, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental hypotheses and methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
